molecular formula C21H20FN3O6S B15143997 Vonoprazan-d4 Fumarate

Vonoprazan-d4 Fumarate

Cat. No.: B15143997
M. Wt: 465.5 g/mol
InChI Key: ROGSHYHKHPCCJW-OBJBBVQWSA-N
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Description

Vonoprazan-d4 (fumarate) is a deuterated form of vonoprazan fumarate, a first-in-class potassium-competitive acid blocker. It is used primarily for the treatment of acid-related disorders such as gastroduodenal ulcers and reflux esophagitis. Vonoprazan-d4 (fumarate) is particularly effective in inhibiting gastric acid secretion by targeting the H+/K+ ATPase enzyme in the stomach lining .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vonoprazan-d4 (fumarate) involves several steps:

    Formation of Schiff Base: 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carboxaldehyde is dissolved in an organic solvent and mixed with methylamine alcohol solution for 6-8 hours to generate an imine.

    Reduction: The imine is reduced using metal borohydride for 1-2 hours to obtain a compound.

    Boc Protection: The compound is dissolved in an organic solvent, mixed with Boc anhydride, and reacted for 1-2 hours.

    Sulfonylation: The Boc-protected compound is reacted with 3-pyridine sulfuryl chloride in the presence of sodium hydride and crown ether.

    Deprotection: The sulfonylated compound is treated with trifluoroacetic acid and methylene dichloride solution.

    Salification: The final compound is salified with fumaric acid to obtain vonoprazan-d4 (fumarate).

Industrial Production Methods

The industrial production of vonoprazan-d4 (fumarate) follows similar synthetic routes but is optimized for large-scale production. The process includes steps to improve the purity of the raw material, reduce production costs, and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Vonoprazan-d4 (fumarate) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Vonoprazan-d4 (fumarate) has a wide range of scientific research applications:

Mechanism of Action

Vonoprazan-d4 (fumarate) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach lining. This enzyme is responsible for the final step of acid secretion in the stomach. By blocking this enzyme, vonoprazan-d4 (fumarate) effectively reduces gastric acid production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vonoprazan-d4 (fumarate) is unique due to its high potency and rapid onset of action. Unlike proton pump inhibitors, it is not affected by CYP2C19 genetic polymorphisms and does not require acid-resistant formulations. This makes it a more effective and reliable option for treating acid-related disorders .

Properties

Molecular Formula

C21H20FN3O6S

Molecular Weight

465.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[deuterio-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,10D;

InChI Key

ROGSHYHKHPCCJW-OBJBBVQWSA-N

Isomeric SMILES

[2H]C(C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)NC([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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